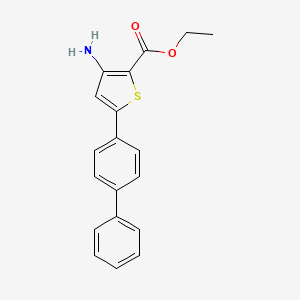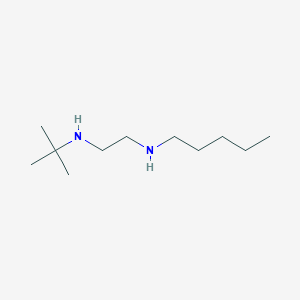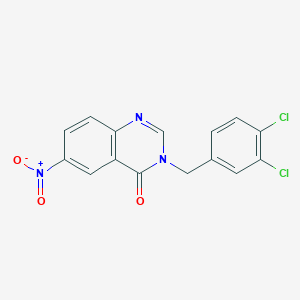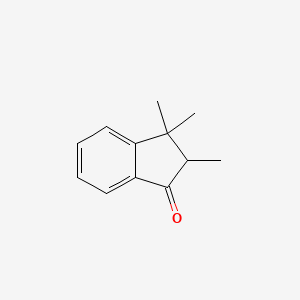
1-(2,6-Dichlorophenyl)-3,6-diformylindolin-2-one dioxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dichlorophenyl)-3,6-diformylindolin-2-one dioxime is a synthetic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Métodos De Preparación
The synthesis of 1-(2,6-Dichlorophenyl)-3,6-diformylindolin-2-one dioxime typically involves multiple steps. The initial step often includes the formation of the indolin-2-one core, followed by the introduction of the 2,6-dichlorophenyl group. The final steps involve the formylation and dioxime formation. Specific reaction conditions, such as the use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), are crucial for achieving high yields . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scalability and cost-effectiveness.
Análisis De Reacciones Químicas
1-(2,6-Dichlorophenyl)-3,6-diformylindolin-2-one dioxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the formyl groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2,6-Dichlorophenyl)-3,6-diformylindolin-2-one dioxime has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex indole derivatives.
Mecanismo De Acción
The mechanism of action of 1-(2,6-Dichlorophenyl)-3,6-diformylindolin-2-one dioxime involves its interaction with specific molecular targets. For instance, it may inhibit cyclooxygenases (COX) enzymes, which are responsible for the production of prostaglandins involved in inflammation . The compound’s structure allows it to bind with high affinity to these enzymes, thereby exerting its anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar compounds to 1-(2,6-Dichlorophenyl)-3,6-diformylindolin-2-one dioxime include:
1-(2,6-Dichlorophenyl)-2-indolinone: Known for its anti-inflammatory properties.
1-(2,6-Dichlorophenyl)indolin-2,3-dione: Used in pharmaceutical testing.
Indole-3-acetic acid: A plant hormone with diverse biological applications. Compared to these compounds, this compound is unique due to its specific formyl and dioxime functional groups, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
110370-43-9 |
|---|---|
Fórmula molecular |
C16H11Cl2N3O3 |
Peso molecular |
364.2 g/mol |
Nombre IUPAC |
1-(2,6-dichlorophenyl)-3,6-bis[(E)-hydroxyiminomethyl]-3H-indol-2-one |
InChI |
InChI=1S/C16H11Cl2N3O3/c17-12-2-1-3-13(18)15(12)21-14-6-9(7-19-23)4-5-10(14)11(8-20-24)16(21)22/h1-8,11,23-24H/b19-7+,20-8+ |
Clave InChI |
IOBXWJYKXKKTBR-OKXCLTPOSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)N2C3=C(C=CC(=C3)C=NO)C(C2=O)C=NO)Cl |
SMILES isomérico |
C1=CC(=C(C(=C1)Cl)N2C3=C(C=CC(=C3)/C=N/O)C(C2=O)/C=N/O)Cl |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)N2C3=C(C=CC(=C3)C=NO)C(C2=O)C=NO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


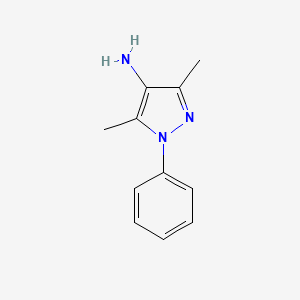
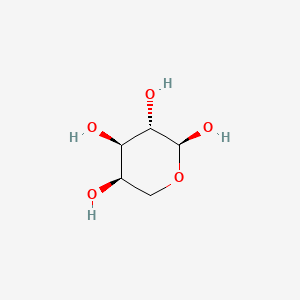
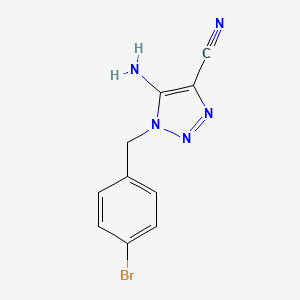
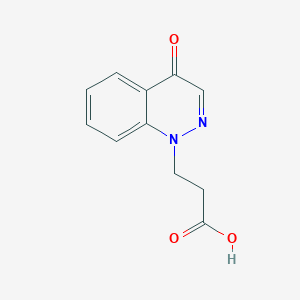
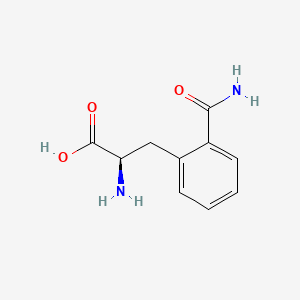
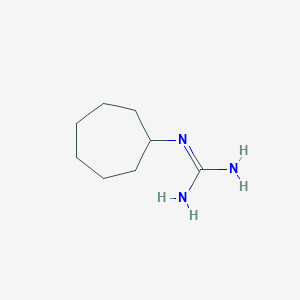
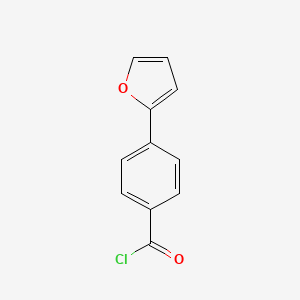
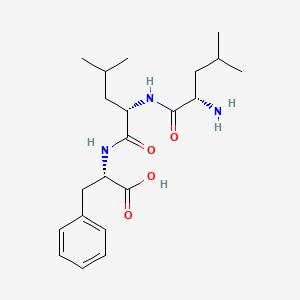
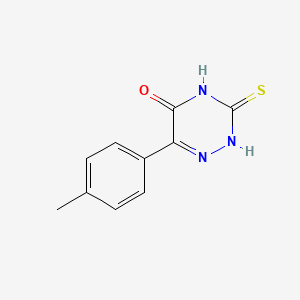
![Methyl {[(4-aminophenyl)sulfonyl]amino}acetate](/img/structure/B1624230.png)
